4-Bromo-7-chlorophthalazin-1(2H)-one

PARP-1 inhibition DNA repair anticancer screening

Sourcing monohalogenated phthalazinones limits synthetic versatility for PARP-focused medicinal chemistry. This compound features orthogonal 4-Br and 7-Cl handles, enabling sequential cross-coupling and SNAr for independent SAR exploration. It provides a defined baseline (PARP-1 IC50 = 100 nM) and validated analytical references (mp 221-223 °C, NMR) for assay development. Supplied with full QC documentation to support inhibitor library construction and process chemistry method development.

Molecular Formula C8H4BrClN2O
Molecular Weight 259.49 g/mol
Cat. No. B14037500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-chlorophthalazin-1(2H)-one
Molecular FormulaC8H4BrClN2O
Molecular Weight259.49 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)NN=C2Br
InChIInChI=1S/C8H4BrClN2O/c9-7-5-2-1-4(10)3-6(5)8(13)12-11-7/h1-3H,(H,12,13)
InChIKeyRHFYWDUIXMIXKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-7-chlorophthalazin-1(2H)-one: Properties & Sourcing


4-Bromo-7-chlorophthalazin-1(2H)-one (CAS 1864776-92-0) is a halogenated phthalazinone derivative bearing bromine at position 4 and chlorine at position 7 on the phthalazin-1(2H)-one scaffold [1]. The phthalazinone core is a privileged heterocyclic scaffold widely utilized in medicinal chemistry, most notably in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase-targeted agents [2]. The dual-halogen substitution pattern imparts distinctive reactivity for synthetic elaboration, including regioselective cross-coupling and nucleophilic substitution, making this compound a strategic building block for constructing structurally diverse libraries and targeted probes [1].

4-Bromo-7-chlorophthalazin-1(2H)-one vs. Generic Phthalazinones


Substitution of the phthalazinone core with halogen atoms at specific positions is not arbitrary; it directly governs both inhibitory potency and synthetic utility. The presence of bromine at position 4 and chlorine at position 7 establishes a distinct reactivity profile that enables selective, sequential functionalization for the construction of advanced intermediates and targeted chemical probes [1]. In contrast, monohalogenated or non-halogenated phthalazinones lack this dual-site orthogonality, limiting their utility in complex molecular design. Furthermore, halogen positional isomerism in phthalazinone-based PARP inhibitors has been shown to profoundly influence target engagement and selectivity [2]. Consequently, treating 4-Bromo-7-chlorophthalazin-1(2H)-one as interchangeable with its mono-halogenated or non-halogenated counterparts risks both synthetic failure and erroneous biological interpretation.

4-Bromo-7-chlorophthalazin-1(2H)-one: Differentiation Evidence


PARP-1 Inhibition Benchmark

4-Bromo-7-chlorophthalazin-1(2H)-one exhibits a defined PARP-1 inhibitory potency with an IC50 of 100 nM, as measured by ELISA against human recombinant PARP-1 after 1 hour [1]. This potency positions it as a moderately active probe compound, standing in contrast to the picomolar to low nanomolar potencies of clinical PARP-1/2 inhibitors such as talazoparib (IC50 ≈ 0.57 nM [2]), olaparib (IC50 ≈ 5–6 nM [3]), niraparib (IC50 ≈ 3.8 nM ), and rucaparib (Ki ≈ 1.4 nM ). While these clinical agents are optimized for high potency and favorable pharmacokinetics, 4-Bromo-7-chlorophthalazin-1(2H)-one serves a distinct purpose as an intermediate-potency starting point for structure-activity relationship (SAR) exploration and as a versatile building block for constructing more advanced inhibitors.

PARP-1 inhibition DNA repair anticancer screening

Regioselective Preparation from 7-Chlorophthalazin-1(2H)-one

A robust, regioselective method exists for the preparation of 4-Bromo-7-chlorophthalazin-1(2H)-one from 7-chlorophthalazin-1(2H)-one using benzyltrimethylammonium tribromide (BTMA-Br3), yielding the target compound in 55% yield after purification [1]. This contrasts with the preparation of 6-Bromo-4-chlorophthalazin-1(2H)-one, which differs in both substitution pattern and synthetic accessibility, highlighting the regio-defined nature of halogen introduction on the phthalazinone core. The established protocol offers a reliable entry point for generating gram-scale quantities of the building block for subsequent diversification.

medicinal chemistry heterocyclic synthesis building block

Dual-Halogen Orthogonal Reactivity

The 4-bromo and 7-chloro substituents in 4-Bromo-7-chlorophthalazin-1(2H)-one exhibit differential reactivity profiles that enable orthogonal functionalization. The 4-bromo group serves as an electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 7-chloro group undergoes nucleophilic aromatic substitution (SₙAr) under distinct conditions [1]. This contrasts with monohalogenated analogs such as 4-bromophthalazin-1(2H)-one, which offer only a single reactive handle, thereby restricting the accessible chemical space. The ability to execute two independent, sequential transformations on a single scaffold significantly expands the synthetic utility of this building block for generating diverse compound libraries.

cross-coupling C–H activation library synthesis

Characterized Physical Properties for Quality Control

The physical and spectroscopic identity of 4-Bromo-7-chlorophthalazin-1(2H)-one is established through reported melting point (221–223 °C) and comprehensive ¹H NMR and ¹³C NMR data in DMSO-d₆ [1]. This level of characterization is essential for confirming identity and purity upon receipt, a critical factor in procurement decisions. While many phthalazinone derivatives are commercially available, the availability of verified, peer-reviewed analytical data reduces the risk of structural misassignment and ensures that downstream biological or chemical results are reproducible and interpretable. In contrast, regioisomeric analogs such as 6-Bromo-4-chlorophthalazin-1(2H)-one may lack similarly detailed, publicly available characterization data, introducing an element of uncertainty in procurement.

QC/QA analytical chemistry compound characterization

4-Bromo-7-chlorophthalazin-1(2H)-one: Applications & Sourcing


PARP-1 Library Synthesis

Medicinal chemistry groups pursuing novel PARP-1 inhibitors can utilize 4-Bromo-7-chlorophthalazin-1(2H)-one as a starting point for library construction. The compound's moderate PARP-1 inhibitory activity (IC50 = 100 nM [1]) provides a measurable baseline, while the two orthogonal halogen handles (4-Br and 7-Cl [2]) enable systematic exploration of chemical space. Researchers can independently modify the 4-position via cross-coupling and the 7-position via SₙAr to generate focused arrays of analogs, with the goal of improving potency and selectivity relative to the parent scaffold.

Synthetic Protocol Validation for Halogenated Phthalazinones

Process chemistry and synthetic methodology groups can employ 4-Bromo-7-chlorophthalazin-1(2H)-one as a model substrate for developing and optimizing regioselective transformations on phthalazinone cores. The compound's well-characterized physical properties (mp 221–223 °C, NMR data [2]) and established synthesis (55% yield from 7-chlorophthalazin-1(2H)-one [2]) provide a reliable benchmark for assessing the efficiency and reproducibility of new catalytic methods or coupling reactions. The dual-halogen substitution pattern also serves as a test case for evaluating orthogonal functionalization strategies.

Comparative SAR with Clinical PARP Inhibitors

Biochemical pharmacology groups investigating the structural determinants of PARP-1 inhibition can use 4-Bromo-7-chlorophthalazin-1(2H)-one as a reference compound in comparative SAR studies. Its 100 nM IC50 [1] offers a well-defined intermediate activity level, allowing researchers to quantify the impact of structural modifications on potency relative to both weaker and more potent inhibitors (e.g., talazoparib IC50 ≈ 0.57 nM [3], olaparib IC50 ≈ 5–6 nM [4]). Such studies can elucidate the contribution of specific substituents to target binding and inform the design of next-generation inhibitors.

QC Reference Standard for Phthalazinone Building Blocks

Analytical chemistry and QC laboratories can utilize 4-Bromo-7-chlorophthalazin-1(2H)-one as a characterized reference standard for verifying the identity and purity of related phthalazinone derivatives. The availability of peer-reviewed ¹H NMR, ¹³C NMR, and melting point data [2] enables direct comparison with in-house analytical data, facilitating the detection of impurities or structural misassignments. This is particularly valuable when sourcing structurally similar but less well-characterized analogs from commercial vendors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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